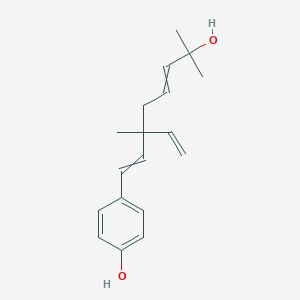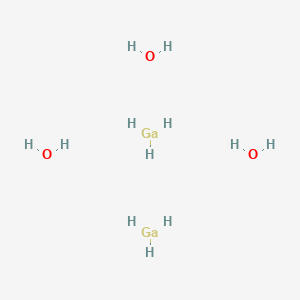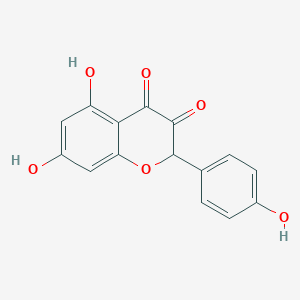
5,7-Dihydroxy-2-(4-hydroxyphenyl)chromane-3,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,7-Dihydroxy-2-(4-hydroxyphenyl)chromane-3,4-dione is a compound belonging to the class of flavonoids, which are known for their diverse biological activities. This compound is structurally characterized by a chromane ring system with hydroxyl groups at positions 5 and 7, and a hydroxyphenyl group at position 2. It is a derivative of chromanone and exhibits significant pharmacological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dihydroxy-2-(4-hydroxyphenyl)chromane-3,4-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of a three-component reaction where a chromanone derivative is reacted with suitable reagents in the presence of a catalyst such as lipase in ionic liquids . The reaction conditions often include moderate temperatures and specific solvents to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. Techniques such as supercritical fluid extraction and crystallization are employed to isolate the compound in its pure form. The use of advanced chromatographic techniques ensures the separation of enantiomers and other impurities .
Analyse Chemischer Reaktionen
Types of Reactions
5,7-Dihydroxy-2-(4-hydroxyphenyl)chromane-3,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the hydroxyl and phenyl positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions include oxidized quinones, reduced dihydro derivatives, and substituted phenyl derivatives. These products often exhibit distinct biological activities and can be further utilized in various applications .
Wissenschaftliche Forschungsanwendungen
5,7-Dihydroxy-2-(4-hydroxyphenyl)chromane-3,4-dione has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of novel flavonoid derivatives with potential therapeutic properties.
Biology: The compound is studied for its antioxidant and anti-inflammatory activities, making it a candidate for research in cellular protection and disease prevention.
Medicine: It has shown potential in inhibiting cancer cell proliferation by inducing cell cycle arrest and apoptosis.
Wirkmechanismus
The mechanism of action of 5,7-Dihydroxy-2-(4-hydroxyphenyl)chromane-3,4-dione involves its interaction with various molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5,7-Dihydroxy-2-(3-hydroxy-4-methoxyphenyl)chroman-4-one
- (2R)-5,7-dihydroxy-2-(4-hydroxyphenyl)chroman-4-one
Uniqueness
5,7-Dihydroxy-2-(4-hydroxyphenyl)chromane-3,4-dione is unique due to its specific hydroxylation pattern and the presence of a chromane ring system. This structural uniqueness contributes to its distinct biological activities and makes it a valuable compound for research and development in various fields .
Eigenschaften
Molekularformel |
C15H10O6 |
|---|---|
Molekulargewicht |
286.24 g/mol |
IUPAC-Name |
5,7-dihydroxy-2-(4-hydroxyphenyl)chromene-3,4-dione |
InChI |
InChI=1S/C15H10O6/c16-8-3-1-7(2-4-8)15-14(20)13(19)12-10(18)5-9(17)6-11(12)21-15/h1-6,15-18H |
InChI-Schlüssel |
FMQGOSLZLQKFAM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C2C(=O)C(=O)C3=C(C=C(C=C3O2)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[6-(2-Chlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine](/img/structure/B15147025.png)

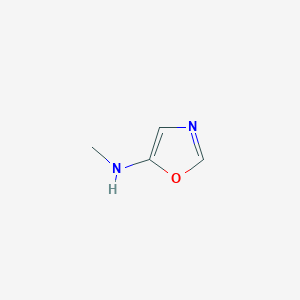
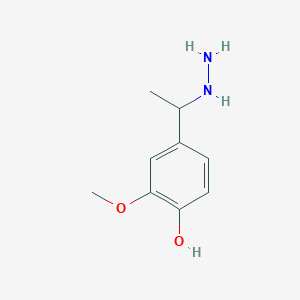
amine](/img/structure/B15147044.png)

![(2-Hydroxyphenyl)-[5-(trifluoromethyl)-1H-triazol-4-yl]methanone](/img/structure/B15147068.png)

![5-(3-Methoxyphenyl)-2,3-dimethyl-3H-imidazo-[4,5-b]-pyridine-7-carbohydrazide](/img/structure/B15147082.png)
